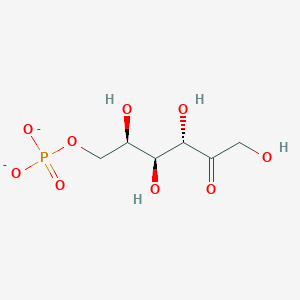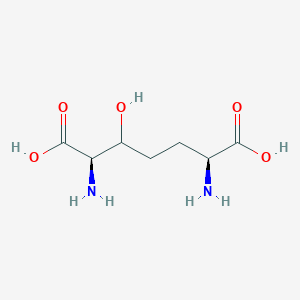
3-Hydroxy-(meso-2,6-diaminopimelic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R*,6S*)-2,6-diamino-3xi-hydroxyheptanedioic acid is an amino dicarboxylic acid that is meso-2,6-diaminopimelic acid in which a hydrogen at position 3 has been replaced by a hydroxy group. It is a constituent of bacterial cell wall peptidoglycan. It is an amino dicarboxylic acid, a 3-hydroxy carboxylic acid and a non-proteinogenic alpha-amino acid. It derives from a meso-2,6-diaminopimelic acid.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antibacterial Activities
Research has shown that analogs of diaminopimelic acid, including 3-hydroxy-(meso-2,6-diaminopimelic acid), act as inhibitors or substrates for various enzymes. For instance, they inhibit meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase, essential in bacterial cell wall synthesis. These inhibitory effects suggest potential for developing new antibacterial agents (Lam et al., 1988).
Synthesis and Structural Importance in Bacterial Cell Walls
3-Hydroxy-(meso-2,6-diaminopimelic acid) is a key component of bacterial cell walls and a biosynthetic precursor of L-lysine. Research has focused on its stereospecific synthesis from L-glutamic acid, highlighting its structural significance in bacterial cell walls and its role in synthetic immunostimulants (Holcomb et al., 1994).
Role in Peptidoglycan Structure and Analysis
Studies have identified 3-hydroxy-(meso-2,6-diaminopimelic acid) in bacterial cell walls, indicating its role in the structure of peptidoglycan. It's been detected in various microorganisms, emphasizing its widespread occurrence in the bacterial kingdom and importance in microbial biochemistry (Plapp & Kandler, 1967).
Thermostable Enzymes for Amino Acid Synthesis
Research has explored the use of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, which shows activity towards 3-hydroxy-(meso-2,6-diaminopimelic acid). This enzyme's stability and substrate specificity have implications for efficient amino acid synthesis in industrial applications (Gao et al., 2012).
Novel Mechanisms of Bacterial Growth Inhibition
Analogues of 3-hydroxy-(meso-2,6-diaminopimelic acid) have been shown to inhibit bacterial growth by targeting specific enzymes, suggesting new avenues for antibacterial drug development. This research is crucial for understanding bacterial resistance mechanisms and developing new treatments (Baumann et al., 1988).
Propiedades
Nombre del producto |
3-Hydroxy-(meso-2,6-diaminopimelic acid) |
|---|---|
Fórmula molecular |
C7H14N2O5 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-diamino-3-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1 |
Clave InChI |
JHMRHRMTDUWTBU-LJJLCWGRSA-N |
SMILES isomérico |
C(CC([C@H](C(=O)O)N)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(C(=O)O)N)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)
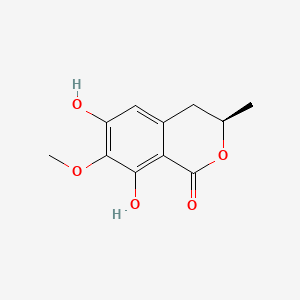
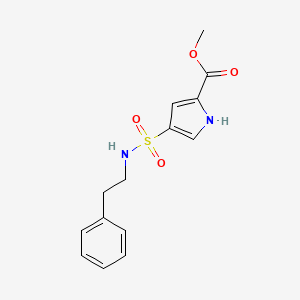
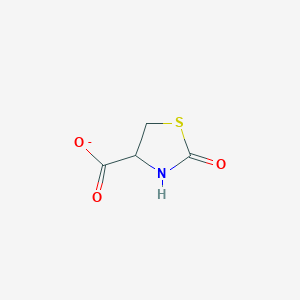
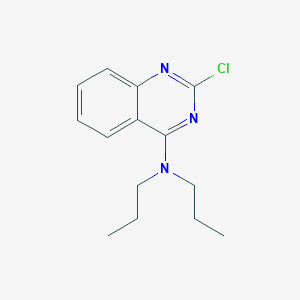
![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)
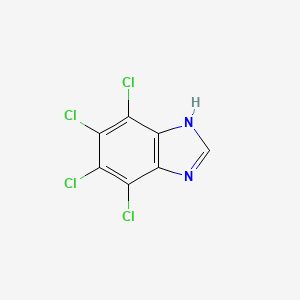
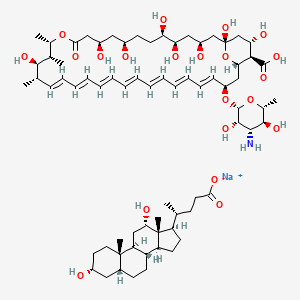
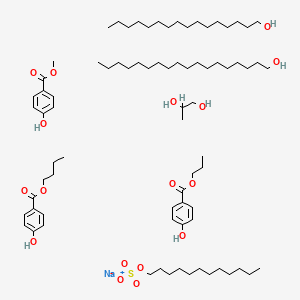
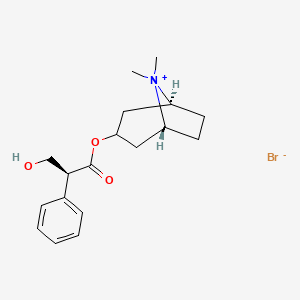
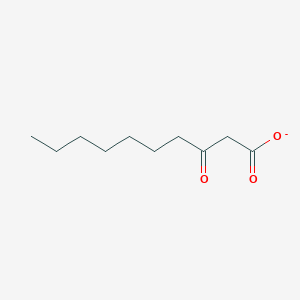
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
